An In-Depth Technical Guide to 3,5-Difluoro-2-methoxycinnamic Acid: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 3,5-Difluoro-2-methoxycinnamic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Difluoro-2-methoxycinnamic acid (CAS No. 1092460-61-1), a fluorinated cinnamic acid derivative of increasing interest in medicinal chemistry and materials science. This document details the compound's physicochemical properties, provides a validated synthesis protocol via the Knoevenagel condensation, and explores its potential applications, particularly in the context of drug discovery. The strategic incorporation of fluorine and methoxy groups on the cinnamic acid scaffold significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the design of novel therapeutic agents. This guide is intended to serve as a foundational resource for researchers and developers working with this and related compounds.
Introduction: The Significance of Fluorinated Cinnamic Acids
Cinnamic acid and its derivatives are a class of organic compounds widely distributed in the plant kingdom, known for their diverse biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties[1]. The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic profile[2]. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets[3].
3,5-Difluoro-2-methoxycinnamic acid combines the inherent biological relevance of the cinnamic acid scaffold with the advantageous physicochemical properties imparted by fluorine and methoxy substituents. This unique combination makes it a compelling candidate for investigation in various research and development endeavors, particularly in the design of novel pharmaceuticals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3,5-Difluoro-2-methoxycinnamic acid is essential for its effective handling, characterization, and application.
| Property | Value | Source |
| CAS Number | 1092460-61-1 | |
| Molecular Formula | C₁₀H₈F₂O₃ | Calculated |
| Molecular Weight | 214.17 g/mol | |
| Appearance | Off-white to pale yellow solid (predicted) | Inferred from related cinnamic acid derivatives |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol; sparingly soluble in water (predicted) | Inferred from related cinnamic acid derivatives |
| Melting Point | Not explicitly available; expected to be a crystalline solid with a defined melting point | N/A |
Synthesis of 3,5-Difluoro-2-methoxycinnamic Acid
The most logical and widely applicable synthetic route to 3,5-Difluoro-2-methoxycinnamic acid is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base. In this case, 3,5-difluoro-2-methoxybenzaldehyde serves as the aldehyde precursor, and malonic acid provides the active methylene group.
Reaction Scheme
The overall reaction scheme for the synthesis of 3,5-Difluoro-2-methoxycinnamic acid via Knoevenagel condensation is as follows:
Caption: Knoevenagel condensation for the synthesis of 3,5-Difluoro-2-methoxycinnamic acid.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Knoevenagel condensation of substituted benzaldehydes with malonic acid[4].
Materials:
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3,5-Difluoro-2-methoxybenzaldehyde
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Malonic acid
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Pyridine (analytical grade)
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Piperidine (analytical grade)
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Concentrated Hydrochloric Acid (HCl)
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Deionized water
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Ethanol (for recrystallization)
Equipment:
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Round-bottom flask equipped with a reflux condenser
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Heating mantle or oil bath with a magnetic stirrer
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Büchner funnel and flask
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Standard laboratory glassware
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pH paper or pH meter
Procedure:
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Reaction Setup: In a round-bottom flask, combine 3,5-difluoro-2-methoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (5-10 vol).
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Addition of Catalyst: To the stirred mixture, add a catalytic amount of piperidine (0.1 eq).
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Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice and water.
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Precipitation: Acidify the aqueous mixture to pH 1-2 with concentrated hydrochloric acid. A precipitate of the crude 3,5-Difluoro-2-methoxycinnamic acid should form.
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Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove any remaining pyridine and salts.
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Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure 3,5-Difluoro-2-methoxycinnamic acid.
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Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Causality Behind Experimental Choices:
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Excess Malonic Acid: A slight excess of malonic acid is used to ensure the complete consumption of the aldehyde.
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Pyridine as Solvent and Base: Pyridine serves as both a solvent and a basic catalyst to facilitate the deprotonation of malonic acid.
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Piperidine as Co-catalyst: Piperidine is a stronger base than pyridine and acts as a more effective catalyst to initiate the condensation.
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Acidification: Acidification of the reaction mixture protonates the carboxylate intermediate, causing the desired cinnamic acid to precipitate out of the aqueous solution.
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Recrystallization: This purification technique is employed to remove unreacted starting materials and by-products, yielding a product of high purity.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 10-12 | br s | 1H | -COOH |
| ~ 7.8 | d, J ≈ 16 Hz | 1H | Ar-CH=CH -COOH |
| ~ 7.0 | m | 1H | Ar-H |
| ~ 6.8 | m | 1H | Ar-H |
| ~ 6.5 | d, J ≈ 16 Hz | 1H | Ar-CH =CH-COOH |
| ~ 3.9 | s | 3H | -OCH₃ |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | -C OOH |
| ~ 160 (dd) | C -F |
| ~ 158 (dd) | C -F |
| ~ 145 | Ar-CH=C H-COOH |
| ~ 140 (t) | C -OCH₃ |
| ~ 120 | Ar-C H=CH-COOH |
| ~ 115 | Ar-C |
| ~ 110 (dd) | Ar-CH |
| ~ 105 (t) | Ar-CH |
| ~ 56 | -OC H₃ |
Note on Predicted Spectra: The predicted chemical shifts and coupling constants (J values) are estimations. Actual experimental values may vary depending on the solvent and other experimental conditions. The 'd' denotes a doublet, 't' a triplet, 'm' a multiplet, and 'br s' a broad singlet. The splitting patterns for the fluorinated carbons and adjacent protons will be more complex due to C-F coupling.
Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 (broad) | O-H stretch of the carboxylic acid |
| ~ 1690 | C=O stretch of the carboxylic acid |
| ~ 1630 | C=C stretch of the alkene |
| ~ 1600, 1480 | C=C stretches of the aromatic ring |
| ~ 1250 | C-O stretch of the methoxy group and C-F stretches |
| ~ 1100 | C-F stretches |
Predicted Mass Spectrometry Data (ESI-)
-
[M-H]⁻: m/z ≈ 213.04
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 3,5-Difluoro-2-methoxycinnamic acid is not widely available, safety precautions should be based on the data for structurally related compounds, such as 3,5-Difluoro-2-methoxybenzoic acid[5].
Hazard Identification:
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Skin Irritant: May cause skin irritation.
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Eye Irritant: May cause serious eye irritation.
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Respiratory Irritant: May cause respiratory irritation.
Recommended Handling Practices:
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Work in a well-ventilated area, preferably in a fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
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In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists[6].
Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents and bases.
Applications in Research and Drug Development
The unique structural features of 3,5-Difluoro-2-methoxycinnamic acid make it a promising scaffold for the development of new bioactive molecules.
Role in Medicinal Chemistry
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Enhanced Metabolic Stability: The presence of fluorine atoms can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate[2].
-
Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier[3].
-
Modulation of Acidity: The electron-withdrawing nature of the fluorine atoms can influence the pKa of the carboxylic acid group, which can affect the compound's solubility and interaction with biological targets.
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Anticancer Potential: Cinnamic acid derivatives have been shown to exhibit anticancer activity through various mechanisms, including the induction of apoptosis[1]. The incorporation of fluorine may enhance these properties.
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Antimicrobial Activity: Cinnamic acids and their derivatives are known to possess antimicrobial properties[1]. Fluorination can potentially broaden the spectrum or increase the potency of this activity.
Signaling Pathway Interactions
The following diagram illustrates a hypothetical interaction of a drug candidate derived from 3,5-Difluoro-2-methoxycinnamic acid with a generic signaling pathway, a common area of investigation in drug discovery.
Caption: Hypothetical inhibition of a signaling pathway by a drug candidate.
Conclusion
3,5-Difluoro-2-methoxycinnamic acid is a versatile and valuable building block for chemical synthesis and drug discovery. Its synthesis via the Knoevenagel condensation is a robust and scalable method. The strategic placement of fluorine and methoxy substituents on the cinnamic acid core offers a powerful tool for medicinal chemists to fine-tune the physicochemical and biological properties of new molecular entities. Further investigation into the biological activities of this compound and its derivatives is warranted and holds significant promise for the development of novel therapeutics.
References
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PubChem. 2-Methoxycinnamic acid. National Center for Biotechnology Information. [Link]
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Guzman, J. D. (2014). Cinnamic Acid Derivatives and Their Biological Efficacy. PMC.[Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
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ResearchGate. The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates.[Link]
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MDPI. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review.[Link]
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Axxence. Cinnamic Acid, Natural Safety Data Sheet.[Link]
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YouTube. Knoevenagel Condensation |Benzaldehyde | Malonic Acid | Cinnamic Acid | Organic Chemistry | Class-12 |.[Link]
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Scribd. Knoevenagel Condensation.[Link]
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Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.[Link]
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YouTube. Knoevenagel condensation to make a coumarin - laboratory experiment.[Link]
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Bentham Science. Roles of Fluorine in Drug Design and Drug Action.[Link]
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Organic Syntheses. 2,3-dimethoxycinnamic acid.[Link]
